molecular formula C37H42IN3O4S B122560 NIR-664-iodoacetamide

NIR-664-iodoacetamide

Cat. No.: B122560
M. Wt: 751.7 g/mol
InChI Key: DSOHJESYBPIQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

NIR-664-iodoacetamide interacts with various enzymes, proteins, and other biomolecules. It is often used as a thiol-reactive dye for labeling proteins, affibodies, or other sulfhydryl (thiol)-containing compounds . The compound readily reacts with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond between the dye and the protein .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit glycolysis, a crucial metabolic pathway in cells, by inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition of glycolysis can have significant effects on cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms a stable thio-ether bond with sulfhydryl groups present in proteins, thereby modifying their structure and function . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the compound’s ability to inhibit glycolysis decreases over time, likely due to its degradation

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical for studying the effects of compounds like this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, it inhibits the glycolytic pathway by inactivating GAPDH . This can have significant effects on metabolic flux and metabolite levels .

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOHJESYBPIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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